molecular formula C18H16ClN5O B7497057 (5-Chloroquinolin-8-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone

(5-Chloroquinolin-8-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone

Cat. No. B7497057
M. Wt: 353.8 g/mol
InChI Key: VTSBNUOHFWSUNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chloroquinolin-8-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAKs are involved in the signaling pathways of cytokines and growth factors, making them important targets for drug development. CP-690,550 has shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.

Mechanism of Action

(5-Chloroquinolin-8-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone inhibits the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By blocking JAK activity, (5-Chloroquinolin-8-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone prevents the activation of downstream signaling pathways that contribute to inflammation and immune system dysfunction.
Biochemical and Physiological Effects:
(5-Chloroquinolin-8-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone has been shown to reduce inflammation and improve clinical symptoms in animal models of autoimmune diseases. In humans, it has been shown to reduce the levels of inflammatory cytokines and improve disease activity in patients with rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

(5-Chloroquinolin-8-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone is a potent and selective inhibitor of JAK enzymes, making it a valuable tool for studying JAK signaling pathways in vitro and in vivo. However, its use in laboratory experiments is limited by its high cost and limited availability.

Future Directions

1. Investigation of the potential therapeutic applications of (5-Chloroquinolin-8-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone in other autoimmune diseases such as multiple sclerosis and lupus.
2. Development of more potent and selective JAK inhibitors with improved pharmacokinetic properties.
3. Exploration of the role of JAK signaling pathways in cancer and the potential use of JAK inhibitors in cancer treatment.
4. Investigation of the long-term safety and efficacy of (5-Chloroquinolin-8-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone in clinical trials.
5. Development of combination therapies using (5-Chloroquinolin-8-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone and other drugs to improve treatment outcomes in autoimmune diseases.

Synthesis Methods

(5-Chloroquinolin-8-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 5-chloroquinoline-8-carbaldehyde and 4-pyrazin-2-ylpiperazine to form an intermediate, which is then reacted with methyl isobutyryl chloride to yield (5-Chloroquinolin-8-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone.

Scientific Research Applications

(5-Chloroquinolin-8-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, it has shown efficacy in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Clinical trials have also been conducted, with promising results in the treatment of rheumatoid arthritis.

properties

IUPAC Name

(5-chloroquinolin-8-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O/c19-15-4-3-14(17-13(15)2-1-5-22-17)18(25)24-10-8-23(9-11-24)16-12-20-6-7-21-16/h1-7,12H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSBNUOHFWSUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)C(=O)C3=C4C(=C(C=C3)Cl)C=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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